molecular formula C8H9FN2O3 B570730 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline CAS No. 509151-97-7

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Cat. No. B570730
M. Wt: 200.169
InChI Key: QFQBBENWEBUOGW-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (FNE) is a fluorinated aromatic amine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a variety of compounds due to its fluoroalkyl substituents and its nitro group. FNE has been used in the synthesis of a variety of drugs, including the anti-inflammatory agent ibuprofen and the anti-cancer agent imatinib. It has also been used in the synthesis of agrochemicals, such as the insecticide chlorpyrifos.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline involves the reaction of 2-fluoro-4-nitroaniline with 2-chloroethanol in the presence of a base to form the desired product.

Starting Materials
2-fluoro-4-nitroaniline, 2-chloroethanol, base (e.g. sodium hydroxide)

Reaction
1. Dissolve 2-fluoro-4-nitroaniline in a suitable solvent (e.g. ethanol)., 2. Add 2-chloroethanol and a base to the reaction mixture., 3. Heat the reaction mixture to reflux for several hours., 4. Cool the reaction mixture and isolate the product by filtration or chromatography., 5. Purify the product by recrystallization from a suitable solvent (e.g. ethanol).

Mechanism Of Action

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is an aromatic amine compound, which means it can act as a nucleophile in organic reactions. Its fluoroalkyl substituents and nitro group make it a versatile building block for the synthesis of a variety of compounds. The nitro group can act as an electron-withdrawing group, which can increase the reactivity of the molecule and make it more susceptible to nucleophilic attack.

Biochemical And Physiological Effects

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of pharmaceuticals and agrochemicals, which can have both biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has several advantages in laboratory experiments. It is a versatile building block for the synthesis of a variety of compounds, and its fluoroalkyl substituents and nitro group make it particularly suitable for a variety of synthetic reactions. In addition, it is relatively inexpensive and widely available. However, it is also important to note that 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a highly reactive compound, and precautions must be taken to avoid hazardous reactions.

Future Directions

There are several potential future directions for research involving 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline. It could be used in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, it could be used in the synthesis of novel catalysts, such as enzymes and transition metal complexes. Finally, it could be used in the development of new methods for the synthesis of other compounds, such as peptides and carbohydrates.

Scientific Research Applications

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of novel compounds, such as the anti-inflammatory agent ibuprofen and the anti-cancer agent imatinib. In addition, 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline has been used in the synthesis of a variety of agrochemicals, such as the insecticide chlorpyrifos.

properties

IUPAC Name

2-(2-fluoro-4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQBBENWEBUOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651871
Record name 2-(2-Fluoro-4-nitroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

CAS RN

509151-97-7
Record name 2-(2-Fluoro-4-nitroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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